2-Phenyl-7,8-bis(phenylmethoxy)-6-[[4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-7,8-bis(phenylmethoxy)-6-[[4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-7,8-bis(phenylmethoxy)-6-[[4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:
Formation of the Pyranodioxine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyranodioxine core.
Introduction of Phenylmethoxy Groups: The phenylmethoxy groups are introduced through etherification reactions, often using phenylmethanol and a suitable catalyst.
Functionalization of the Oxan Ring: The oxan ring is functionalized by introducing phenylmethoxymethyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes:
Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes may be employed to ensure consistent quality and yield.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-7,8-bis(phenylmethoxy)-6-[[4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for cyclization and etherification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Phenyl-7,8-bis(phenylmethoxy)-6-[[4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-Phenyl-7,8-bis(phenylmethoxy)-6-[[4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-7,8-bis(phenylmethoxy)-6-[[4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine: Similar in structure but with different functional groups.
This compound: Another similar compound with variations in the oxan ring.
Properties
Molecular Formula |
C62H64O11 |
---|---|
Molecular Weight |
985.2 g/mol |
IUPAC Name |
2-phenyl-7,8-bis(phenylmethoxy)-6-[[4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C62H64O11/c1-8-22-45(23-9-1)36-63-43-53-52(55(64-37-46-24-10-2-11-25-46)58(66-39-48-28-14-4-15-29-48)61(71-53)68-41-50-32-18-6-19-33-50)42-69-62-59(67-40-49-30-16-5-17-31-49)57(65-38-47-26-12-3-13-27-47)56-54(72-62)44-70-60(73-56)51-34-20-7-21-35-51/h1-35,52-62H,36-44H2 |
InChI Key |
LYEJSOSIDKSGCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3C(OC(C(C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)COCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OC(O1)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.